molecular formula C18H19FN4O B2922115 2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone CAS No. 1436145-43-5

2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone

Cat. No.: B2922115
CAS No.: 1436145-43-5
M. Wt: 326.375
InChI Key: OWJZNNROOMPZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a fluorophenyl group and a piperazine ring substituted with a prop-2-ynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable β-diketone to form the pyrazole core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The piperazine ring can be synthesized separately and then linked to the pyrazole core through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form a fluorophenol derivative.

  • Reduction: : The prop-2-ynyl group can be reduced to form a prop-2-ene derivative.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed

  • Oxidation: : Fluorophenol derivatives.

  • Reduction: : Prop-2-ene derivatives.

  • Substitution: : Various substituted piperazine derivatives.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the interaction with biological targets and pathways.

  • Medicine: : Investigating its potential as a therapeutic agent for various diseases.

  • Industry: : Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. The fluorophenyl group may interact with receptors or enzymes, while the piperazine ring can form hydrogen bonds or ionic interactions with biological molecules. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • 1-(4-Fluorophenyl)piperazine: : Similar structure but lacks the pyrazole ring.

  • 2-(1-(4-Fluorophenyl)pyrazol-3-yl)ethanone: : Similar structure but lacks the piperazine ring.

  • 4-Prop-2-ynylpiperazine: : Similar structure but lacks the pyrazole ring.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-2-8-21-10-12-22(13-11-21)18(24)14-16-7-9-23(20-16)17-5-3-15(19)4-6-17/h1,3-7,9H,8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJZNNROOMPZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)CC2=NN(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.